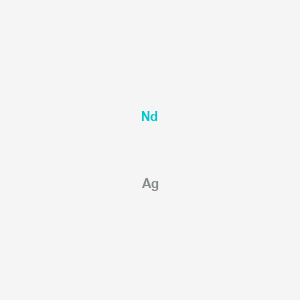
Neodymium--silver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–silver (1/1) is a compound formed by the combination of neodymium and silver in a 1:1 ratio. Neodymium is a rare-earth metal known for its strong magnetic properties, while silver is a precious metal with excellent electrical conductivity and antimicrobial properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neodymium–silver (1/1) typically involves the direct reaction of neodymium and silver under controlled conditions. One common method is the co-precipitation technique, where neodymium and silver salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is filtered, washed, and dried to obtain the neodymium–silver (1/1) compound.
Industrial Production Methods: In industrial settings, the production of neodymium–silver (1/1) may involve high-temperature solid-state reactions. Neodymium and silver powders are mixed in stoichiometric amounts and subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a furnace, and the resulting product is cooled and processed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium–silver (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–silver (1/1) can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of neodymium oxide and silver oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of elemental neodymium and silver.
Substitution: Neodymium–silver (1/1) can participate in substitution reactions with halogens, forming neodymium halides and silver halides.
Major Products Formed:
Oxidation: Neodymium oxide (Nd2O3) and silver oxide (Ag2O).
Reduction: Elemental neodymium (Nd) and silver (Ag).
Substitution: Neodymium halides (e.g., NdCl3) and silver halides (e.g., AgCl).
Wissenschaftliche Forschungsanwendungen
Neodymium–silver (1/1) has a wide range of applications in scientific research due to its unique properties.
Chemistry:
- Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
- Employed in the synthesis of advanced materials with enhanced magnetic and electrical properties.
Biology:
- Investigated for its potential antimicrobial properties, particularly in the development of antibacterial coatings and medical devices.
Medicine:
- Explored for use in targeted drug delivery systems, where its magnetic properties can be utilized to direct therapeutic agents to specific sites in the body.
Industry:
- Utilized in the production of high-performance magnets for use in electric motors, generators, and other electronic devices.
- Applied in the development of advanced sensors and imaging technologies.
Wirkmechanismus
The mechanism by which neodymium–silver (1/1) exerts its effects is primarily related to its magnetic and antimicrobial properties.
Molecular Targets and Pathways:
Magnetic Properties: The strong magnetic field generated by neodymium–silver (1/1) can influence the behavior of nearby magnetic materials, making it useful in various industrial and medical applications.
Antimicrobial Properties: The silver component of the compound can disrupt bacterial cell membranes, interfere with cellular respiration, and inhibit the replication of microbial DNA, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Neodymium–iron (1/1): Known for its strong magnetic properties, but lacks the antimicrobial properties of silver.
Silver–copper (1/1): Exhibits good electrical conductivity and antimicrobial properties, but does not possess the strong magnetic properties of neodymium.
Neodymium–cobalt (1/1): Similar magnetic properties to neodymium–silver (1/1), but cobalt is less effective as an antimicrobial agent compared to silver.
Uniqueness: Neodymium–silver (1/1) stands out due to its combination of strong magnetic properties from neodymium and excellent antimicrobial properties from silver. This dual functionality makes it particularly valuable in applications where both magnetic and antimicrobial properties are desired.
Eigenschaften
CAS-Nummer |
12002-81-2 |
|---|---|
Molekularformel |
AgNd |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
neodymium;silver |
InChI |
InChI=1S/Ag.Nd |
InChI-Schlüssel |
CRLLGLJOPXYTLX-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



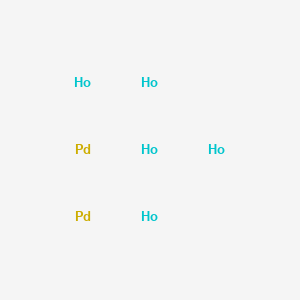
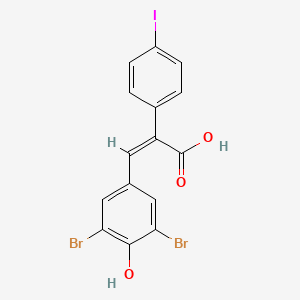

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
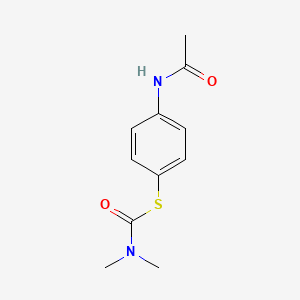
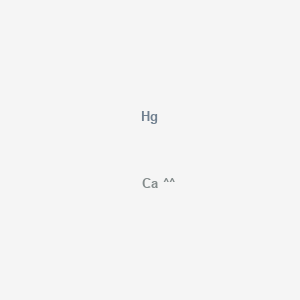
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
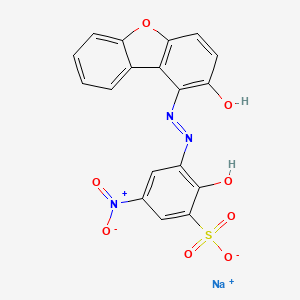

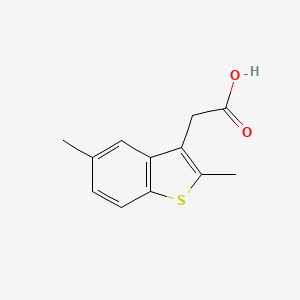
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
